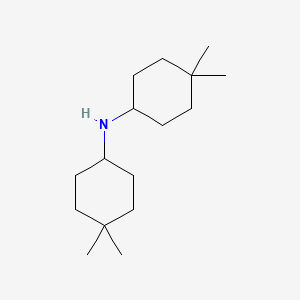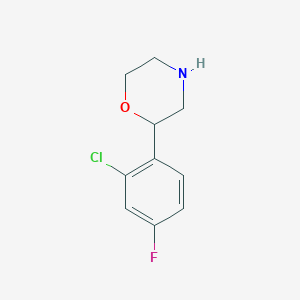
2-(2-Chloro-4-fluorophenyl)morpholine
Vue d'ensemble
Description
“2-(2-Chloro-4-fluorophenyl)morpholine”, also known as CFM, is a versatile organic compound with several applications in scientific research and industry. It has the molecular formula C10H11ClFNO and a molecular weight of 215.65 .
Molecular Structure Analysis
The molecular structure of “2-(2-Chloro-4-fluorophenyl)morpholine” consists of a morpholine ring attached to a phenyl ring, which is substituted with a chlorine atom at the 2nd position and a fluorine atom at the 4th position .Physical And Chemical Properties Analysis
“2-(2-Chloro-4-fluorophenyl)morpholine” is a liquid at room temperature . It has a molecular weight of 215.65 .Applications De Recherche Scientifique
Chemical and Pharmacological Interests of Morpholine Derivatives Morpholine, an aromatic organic heterocycle, has been explored for its diverse pharmacological activities. Derivatives of morpholine, including those involving 2-(2-chloro-4-fluorophenyl) substitutions, have been synthesized and investigated for a broad spectrum of potential therapeutic applications. These compounds are part of extensive chemical design efforts aimed at discovering new pharmacologically active molecules. Research into morpholine derivatives has revealed their importance in various biological processes, highlighting their potential in drug discovery and development. The study by Asif and Imran (2019) provides a comprehensive review of the pharmacological profiles of morpholine derivatives, suggesting their significance in medicinal chemistry and pharmaceutical sciences Asif, M., & Imran, M. (2019).
Applications in Molecular Imaging and Fluorophores Fluorophores based on morpholine derivatives play a critical role in molecular imaging, serving as valuable tools for real-time cancer diagnosis and other biological investigations. The toxicological profiles of these compounds are crucial for their safe application in vivo. Research on the toxicity of widely used fluorophores, including those related to morpholine structures, emphasizes the importance of understanding their biological effects before clinical use. This aspect of research ensures that molecular imaging probes are both effective and safe for patient applications, as discussed by Alford et al. (2009) in their review of fluorophore toxicity Alford, R. E., Simpson, H. M., Duberman, J. A., Hill, G. C., Ogawa, M., Regino, C., Kobayashi, H., & Choyke, P. (2009).
Synthesis and Evaluation of Cinnoline Derivatives Investigations into cinnoline derivatives, which share structural similarities with morpholine compounds, have shown significant antibacterial, anti-inflammatory, and antifungal activities. These studies underline the potential of chloro, bromo, and fluoro-substituted compounds, including those related to 2-(2-chloro-4-fluorophenyl)morpholine, in developing new therapeutic agents. Pankaj et al. (2015) highlight the pharmacological actions elicited by cinnoline derivatives, suggesting a promising avenue for future research in the design and synthesis of novel therapeutic molecules Pankaj, M., Vikas, S., Minu, K., & Abhishek, S. (2015).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds like “2-(2-Chloro-4-fluorophenyl)morpholine” often target proteins or enzymes in the body. The specific target would depend on the exact structure of the compound and its functional groups. For example, many indole derivatives bind with high affinity to multiple receptors .
Propriétés
IUPAC Name |
2-(2-chloro-4-fluorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-9-5-7(12)1-2-8(9)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJXJNVTVOJVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1426821.png)
![{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine](/img/structure/B1426824.png)
![[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine](/img/structure/B1426826.png)
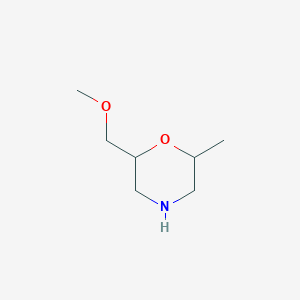
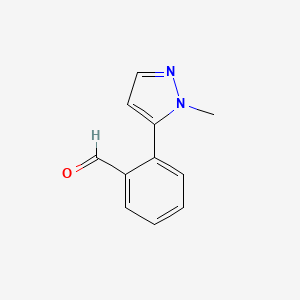

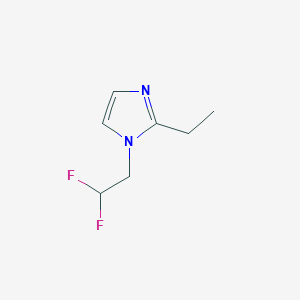
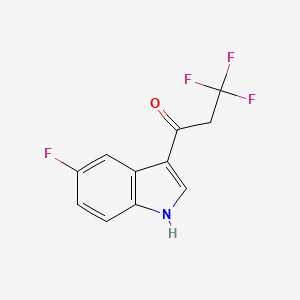

![1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one](/img/structure/B1426837.png)
![3-[3-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B1426838.png)
